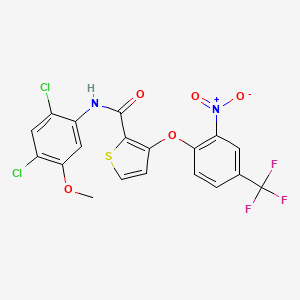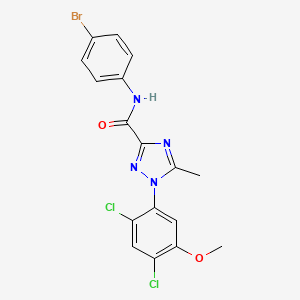
N-(2,4-Dichloro-5-methoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide
Overview
Description
N-(2,4-Dichloro-5-methoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H11Cl2F3N2O5S and its molecular weight is 507.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-Dichloro-5-methoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-Dichloro-5-methoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Performance of Related Compounds : Research has explored the synthesis of related chemical compounds, focusing on their structural and performance attributes. For instance, Fu Ju-sun (2010) conducted a study on the preparation and performance of 1,3-bis(4-amino-2-trifluoromethyl-phenoxy)Benzene and its transparent polyimide film, highlighting the process of nucleophilic substitution and reduction involved in the synthesis of these compounds (Fu Ju-sun, 2010).
Crystal Structure of Similar Compounds : Guang-xiang Zhong et al. (2010) synthesized and analyzed the crystal structure of two diflunisal carboxamides, providing insights into their molecular composition and stability through single-crystal X-ray diffraction (Zhong et al., 2010).
Spectrometry and Molecular Studies
Mass Spectrometry : Leopoldo Ceraul et al. (1995) utilized mass spectrometry for studying the formation of phenol radical ions from N-arylthiophenecarboxamides and benzamides, which is significant for understanding the molecular behavior of such compounds under specific conditions (Ceraul et al., 1995).
Antimicrobial Studies : R. N. Patel et al. (2011) explored the synthesis of compounds like 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide, and their antimicrobial activities against various bacteria, indicating the potential of these compounds in pharmaceutical applications (Patel et al., 2011).
Polymer and Material Science
Polymer Synthesis and Properties : The synthesis and properties of specific polymers have been studied, for instance, the creation of transparent polyimide films, indicating the role of these compounds in the development of new materials (Fu Ju-sun, 2010).
Photodecomposition Studies : Research by M. Nakagawa and D. Crosby (1974) on the photodecomposition of related herbicides under sunlight or simulated sunlight conditions provides insights into the environmental interactions and stability of these compounds (Nakagawa & Crosby, 1974).
properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O5S/c1-30-16-8-12(10(20)7-11(16)21)25-18(27)17-15(4-5-32-17)31-14-3-2-9(19(22,23)24)6-13(14)26(28)29/h2-8H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPYVXWPRWCZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichloro-5-methoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[[3-(trifluoromethyl)phenyl]carbamoylamino]prop-2-enoate](/img/structure/B3129075.png)



![2-[(4-methylphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3129103.png)







![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B3129142.png)